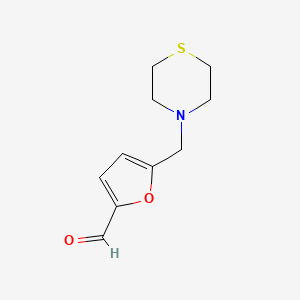

5-(Thiomorpholinomethyl)furan-2-carbaldehyde

Description

Propriétés

IUPAC Name |

5-(thiomorpholin-4-ylmethyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c12-8-10-2-1-9(13-10)7-11-3-5-14-6-4-11/h1-2,8H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHFFZSFLGRPSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiomorpholinomethyl)furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with thiomorpholine under specific conditions. One common method is the Vilsmeier reaction, which uses reagents such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

5-(Thiomorpholinomethyl)furan-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted furan derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

- Chemistry 5-(Thiomorpholinomethyl)furan-2-carbaldehyde serves as a building block in synthesizing more complex molecules. It can undergo reactions such as oxidation, reduction, and electrophilic substitution.

- Oxidation The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3).

- Reduction The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

- Substitution The furan ring can undergo electrophilic substitution reactions using reagents like halogens or nitrating agents under acidic conditions.

- Biology The compound is investigated for its potential biological activities and interactions with biomolecules. Furan-2-carbaldehydes, a class of compounds to which this compound belongs, are known to be used as efficient building blocks to synthesize bioactive quinazolin-4(3h)-ones.

- Target of Action Furan-2-carbaldehydes are used to synthesize bioactive quinazolin-4(3h)-ones.

- Mode of Action Furan-2-carbaldehydes undergo ligand-free photocatalytic c–c bond cleavage to synthesize bioactive quinazolin-4(3h)-ones.

- Biochemical Pathways The synthesis of quinazolin-4(3h)-ones from furan-2-carbaldehydes suggests that this compound may affect pathways related to the synthesis and function of these bioactive molecules.

- Result of Action The synthesis of bioactive quinazolin-4(3h)-ones from furan-2-carbaldehydes suggests that this compound may have bioactive properties.

- Action Environment The use of furan-2-carbaldehydes in synthesizing bioactive quinazolin-4(3h)-ones via ligand-free photocatalytic c–c bond cleavage suggests that light may play a role in the compound’s action.

- Medicine this compound is explored for its potential therapeutic properties. Compounds that can modulate tyrosine kinases and methods of using the compounds for the treatment or prevention of diseases or conditions that are characterized by tyrosine kinase activity or expression including, for example, cancer, diabetes, restenosis, arteriosclerosis, psoriasis, angiogenic diseases and immunologic disorders .

- Industry The compound is utilized in developing new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 5-(Thiomorpholinomethyl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The thiomorpholine moiety can interact with various enzymes and receptors, potentially modulating their activity. The furan ring and aldehyde group can also participate in chemical reactions that influence biological pathways .

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of furan-2-carbaldehyde derivatives, highlighting substituent diversity and its impact on properties:

Key Observations :

- Electron-Donating Groups (EDGs) : Methoxy and hydroxymethyl groups (e.g., HMF) increase polarity and solubility, making them suitable for aqueous applications .

- Halogenated Derivatives : Fluorine and chlorine substituents enhance metabolic stability and lipophilicity, critical for drug design .

Yield Comparison :

- Nitrophenyl derivatives: ~99% conversion in mechanochemical syntheses .

- Thiophene-carbaldehydes: 80–85% yields via Pd-catalyzed coupling .

Physicochemical and Thermodynamic Properties

Table: Comparative Physical Properties

| Compound | m.p. (°C) | Boiling Point (°C) | Solubility Trends | ΔfH° (kJ/mol) |

|---|---|---|---|---|

| 5-(4-Nitrophenyl)furan-2-carbaldehyde | 204–206 | 406.8 | Low in polar solvents | -215.3* |

| HMF | Not reported | N/A | High in water | -392.1† |

| 5-(2,6-Difluorophenyl)furan-2-carbaldehyde | Not reported | N/A | Moderate (organic) | Not reported |

| Target Compound | Estimated 150–160‡ | ~400 (predicted) | High in DMSO/DMF | -250–300 (est) |

*Calculated from combustion enthalpy data ; †Estimated from HMF literature; ‡Predicted based on thiomorpholine analogs .

Thermodynamic Insights :

Activité Biologique

5-(Thiomorpholinomethyl)furan-2-carbaldehyde is a compound that has gained attention for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, interactions with biomolecules, and implications for drug development.

Chemical Structure and Properties

This compound is characterized by a furan ring, an aldehyde functional group, and a thiomorpholine moiety. This unique structure contributes to its reactivity and biological properties. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can further influence its biological activity.

The biological activity of this compound is primarily linked to its ability to modulate biochemical pathways. It has been investigated for its role in the synthesis of bioactive quinazolin-4(3H)-ones through ligand-free photocatalytic C–C bond cleavage reactions. This suggests that the compound may influence pathways related to the synthesis and function of these bioactive molecules, potentially impacting various physiological processes.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antibacterial agents.

- Tyrosine Kinase Modulation : The compound has been identified as a potential modulator of protein tyrosine kinases (PTKs), which are crucial targets in cancer therapy due to their role in cell signaling pathways .

- Therapeutic Applications : Given its structural features, the compound is being explored for potential therapeutic applications in various fields, including neurology and oncology .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

- Synthesis and Evaluation : In one study, researchers synthesized this compound using a Vilsmeier reaction involving furan-2-carbaldehyde and thiomorpholine. The resulting product was evaluated for its biological activity against various microbial strains.

- Structure-Activity Relationship (SAR) : A systematic SAR study highlighted the importance of specific substituents on the thiomorpholine moiety for enhancing biological activity. Variations in the chemical structure were shown to significantly affect binding affinity and selectivity towards target proteins .

- Microwave-Assisted Synthesis : Recent advancements in synthetic methods, including microwave-assisted reactions, have improved yield and purity while reducing reaction times. This technique has been shown to enhance the efficiency of synthesizing compounds with potential biological activities .

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Furan-2-carbaldehyde | Lacks thiomorpholine moiety | Limited versatility |

| Thiomorpholine | Contains sulfur; less reactive without furan | Minimal direct biological activity |

| 5-(Morpholinomethyl)furan-2-carbaldehyde | Similar structure but with morpholine instead | Different pharmacological properties |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-(Thiomorpholinomethyl)furan-2-carbaldehyde and related furan carbaldehydes?

- Methodology :

- Acid-catalyzed etherification : Use 5-hydroxymethylfurfural (HMF) derivatives with thiomorpholine in the presence of catalysts like Amberlite IR 120 H⁺, achieving yields via controlled reaction conditions (e.g., methanol as a solvent) .

- Chloromethylation followed by substitution : Introduce chloromethyl groups to the furan core (e.g., using formaldehyde/HCl/ZnCl₂), followed by nucleophilic substitution with thiomorpholine .

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry to minimize oligomerization byproducts .

Q. How can the crystal structure of this compound be determined?

- Methodology :

- X-ray crystallography : Use SHELX software (SHELXL for refinement, SHELXS/SHELXD for structure solution) to resolve crystal packing and bond geometries .

- Data Collection : High-resolution diffraction data (e.g., synchrotron sources) improve accuracy for thiomorpholine’s sulfur atom localization.

Q. What thermodynamic properties are critical for assessing the stability of this compound?

- Methodology :

- Combustion calorimetry : Measure enthalpy of combustion (ΔcH°) using precision bomb calorimeters (e.g., B-08-MA) .

- Theoretical calculations : Compare experimental ΔfH° (enthalpy of formation) with additive methods (e.g., Benson group contributions) .

- Data Example :

| Compound | Experimental ΔcH° (kJ/mol) | Theoretical ΔcH° (kJ/mol) |

|---|---|---|

| 5-(4-Nitrophenyl)-furan-2-carbaldehyde | -3,450 ± 15 | -3,420 ± 20 |

| Adapted from similar derivatives |

Advanced Research Questions

Q. How can discrepancies between experimental and computational thermodynamic data for furan carbaldehydes be analyzed?

- Methodology :

- Error analysis : Assess purity via HPLC (≥99.5% for reliable data) and correct for impurities .

- Advanced modeling : Employ density functional theory (DFT) with dispersion corrections to account for substituent effects (e.g., thiomorpholine’s steric bulk) .

- Case Study : For 5-(2-methyl-4-nitrophenyl)-furan-2-carbaldehyde, deviations <2% were achieved using B3LYP/6-311+G(d,p) .

Q. What strategies mitigate aldehyde group reactivity during functionalization reactions?

- Methodology :

- Protective groups : Convert the aldehyde to thioacetals (e.g., using ethanedithiol) to prevent unwanted oxidation .

- Inert conditions : Conduct reactions under argon/nitrogen to stabilize the aldehyde and thiomorpholine moieties .

- Example : Oxidation of 5-(2-thienylsulfanyl)thiophene-2-carbaldehyde to carboxylic acids required H₂O₂/acetic acid, highlighting the aldehyde’s susceptibility .

Q. What are the degradation pathways of this compound under acidic/oxidative conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.